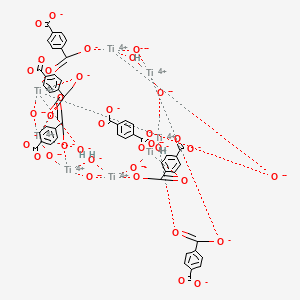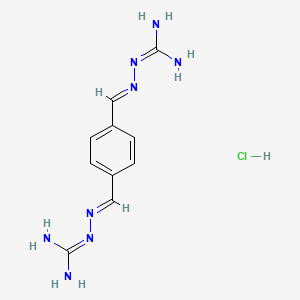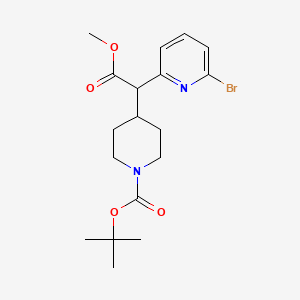
6-Benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, an oxadiazole ring, and a naphthyridinone core
Preparation Methods
The synthesis of 6-Benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the naphthyridinone core, followed by the introduction of the benzyl group and the oxadiazole ring. Common reagents used in these reactions include benzyl bromide, methoxyamine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
6-Benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzyl group, the oxadiazole ring, or the naphthyridinone core.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is studied for its potential as a building block for more complex molecules. In biology, it is investigated for its interactions with various biological targets, which could lead to the development of new drugs or therapeutic agents. In medicine, its unique structure makes it a candidate for studying its effects on different biological pathways and its potential as a treatment for various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. Further research is needed to fully elucidate the mechanism of action of this compound.
Comparison with Similar Compounds
When compared to similar compounds, 6-Benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one stands out due to its unique combination of structural features Similar compounds may include other naphthyridinone derivatives or oxadiazole-containing molecules
Properties
Molecular Formula |
C18H22N4O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C18H22N4O3/c1-24-18-21-20-17(25-18)14-9-13-11-22(8-7-15(13)19-16(14)23)10-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3,(H,19,23) |
InChI Key |
QVAVQYOJIBODOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(O1)C2CC3CN(CCC3NC2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid;benzenesulfonic acid](/img/structure/B12299021.png)


![[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12299042.png)




![Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3](/img/structure/B12299075.png)

![N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B12299089.png)



